molecular formula C19H10ClF6NO4S B2558287 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 337919-82-1

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B2558287
CAS No.: 337919-82-1
M. Wt: 497.79
InChI Key: VWVANCRPEPIXPC-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an ether bond to a phenyl ring.
  • A 3-(trifluoromethyl)benzenesulfonate group esterified to the phenyl ring. Synonyms include ZINC3063670 and AKOS005074468, as listed in .

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF6NO4S/c20-16-8-12(19(24,25)26)10-27-17(16)30-13-4-2-5-14(9-13)31-32(28,29)15-6-1-3-11(7-15)18(21,22)23/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVANCRPEPIXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate typically involves several key steps:

  • Nitration: : The starting material, such as 3-chloro-5-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group.

  • Reduction: : The nitro group is then reduced to form the corresponding amine.

  • Sulfonation: : The resulting amine reacts with benzenesulfonyl chloride to form the sulfonamide.

  • Esterification: : Finally, esterification with a phenolic compound yields the target ester.

The reaction conditions generally require carefully controlled temperatures, specific solvents (e.g., dichloromethane or toluene), and catalysts to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure control. Automation and continuous flow processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under strong conditions to form corresponding quinones.

  • Reduction: : Reduction typically targets the pyridine ring, leading to partially or fully reduced derivatives.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C), Raney nickel for hydrogenation reactions.

Major Products

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Amines or alcohols depending on the extent of reduction.

  • Substitution: : Halogenated, nitrated, or alkylated derivatives based on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with sulfonate groups exhibit significant antimicrobial properties. The structure of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate suggests potential activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Pseudomonas aeruginosa0.06 μg/mL

The compound's effectiveness against these strains indicates its potential as a new therapeutic agent in treating bacterial infections, potentially outperforming traditional antibiotics.

Antiviral Potential

Emerging studies suggest that similar chemical structures may exhibit antiviral properties. Compounds containing trifluoromethyl groups have been investigated for their efficacy against viral pathogens.

Table 2: Antiviral Activity Data

Viral StrainEC50 (μM)
Dengue Virus130.24
HIV161.38

These findings support further exploration into the antiviral potential of this compound class, particularly against emerging viral diseases.

Agricultural Applications

The compound's structural features suggest it could be developed as a novel pesticide or herbicide. Sulfonamide derivatives are known for their effectiveness in agricultural applications due to their ability to inhibit specific biochemical pathways in pests and weeds.

Case Study: Herbicidal Activity
A study demonstrated that similar trifluoromethyl-substituted compounds showed promising results in inhibiting the growth of certain weed species, indicating that this compound could be further explored for agricultural use.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, focusing on the formation of the pyridine and benzenesulfonate moieties.

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS), which is crucial for bacterial growth and survival. This mechanism makes it an effective target for antibiotic development.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets like enzymes or receptors. Its mechanism of action involves binding to specific sites on these molecules, modulating their activity. The trifluoromethyl groups enhance its binding affinity and metabolic stability, which can be crucial for its effectiveness in biological systems.

Comparison with Similar Compounds

Sulfonate Esters with Chloro and Trifluoromethyl Substitutions

details several sulfonate esters synthesized via chlorination and sulfonylation. Key comparisons include:

Compound Name Yield (%) Melting Point (°C) Key Substituents
4-Chloro-2-(3-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate (2o) 51 118.5–119.5 -CF₃ on carbamoyl phenyl
5-Chloro-2-(3-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate (2p) 42 175–176 -CF₃ on carbamoyl phenyl
Target Compound N/A* N/A* -CF₃ on both pyridine and benzenesulfonate

Analysis :

  • The target compound’s dual -CF₃ groups (on pyridine and benzenesulfonate) likely increase hydrophobicity and metabolic stability compared to mono-CF₃ analogs like 2o and 2p .
  • Lower yields for 2o (51%) and 2p (42%) compared to non-CF₃ analogs (e.g., 2m: 82%) suggest that trifluoromethylation introduces steric or electronic challenges during synthesis .

Compounds with Pyridinyloxy-Phenyl Motifs

describes 3-chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine, which shares the pyridinyloxy-phenyl scaffold but replaces the sulfonate group with an amine.

Comparison :

  • Reactivity : The target compound’s sulfonate group enhances electrophilicity, making it more reactive toward nucleophilic targets (e.g., enzymes in pesticides) compared to the amine-substituted analog in .
  • Safety : The amine analog in lacks GHS hazard data, whereas sulfonates are often associated with irritancy risks due to their electrophilic nature .

Impact of Trifluoromethyl vs. Nitro Groups

highlights the role of electron-withdrawing groups in skin sensitization. For example:

  • Active Compound: 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (nitro group at position 8).
  • Inactive Compound: 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine (amine group at position 8).

Relevance to Target Compound :

  • The target compound’s -CF₃ groups are less electron-withdrawing than nitro (-NO₂) but still promote electrophilic reactivity. This suggests intermediate bioactivity compared to nitro-substituted analogs .

Comparison :

  • Synthetic Utility : The target compound’s pyridinyloxy group may offer regiospecific binding advantages in pesticides, whereas epoxy-sulfonates () are tailored for covalent drug-target interactions .
  • Scalability : emphasizes high-purity synthesis for pharmaceuticals, a benchmark the target compound may require for agrochemical applications.

Biological Activity

The compound 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of trifluoromethyl and chlorinated pyridine groups, suggests potential biological activity, particularly in antimicrobial and anticancer applications.

Chemical Structure

The IUPAC name of the compound is This compound , with the molecular formula C15H12ClF6N2O4SC_{15}H_{12}ClF_6N_2O_4S and a molecular weight of approximately 398.77 g/mol. The compound features several functional groups that contribute to its biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability. The chlorinated pyridine moiety may also play a role in modulating enzyme activity or inhibiting specific pathways.

Biological Activity Overview

Research on this compound indicates that it exhibits notable antimicrobial and anticancer properties:

Antimicrobial Activity

  • Bacterial Inhibition : Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzenesulfonate moieties have demonstrated minimum inhibitory concentrations (MICs) as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) .
  • Mechanisms of Action : The presence of trifluoromethyl and chlorinated groups has been linked to enhanced antibacterial potency, possibly through interference with bacterial cell wall synthesis or function .

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated for its anticancer effects against various cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Preliminary results indicate that similar trifluoromethyl-substituted compounds exhibit IC50 values in the micromolar range, suggesting effective growth inhibition .
  • Apoptotic Mechanisms : Detailed studies have indicated that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialMSSAMIC = 0.39 mg/L
AnticancerMCF-7IC50 = 2.63 μM
AnticancerPC-3IC50 = 3.09 μM

Case Studies

  • Antibacterial Efficacy : A study investigating structurally related benzenesulfonates found that certain derivatives with chlorinated or trifluoromethyl substituents exhibited enhanced antibacterial activity against various strains of Staphylococcus aureus, suggesting that modifications to the sulfonate group can significantly impact efficacy .
  • Anticancer Potential : In vitro studies on isoxazole-based compounds with trifluoromethyl groups demonstrated improved anticancer activities compared to their non-trifluoromethylated counterparts, indicating a trend where the CF3 group plays a crucial role in enhancing biological activity .

Q & A

Q. What are the critical structural features influencing the solubility and reactivity of this compound?

The compound’s solubility is modulated by the sulfonate group, which enhances hydrophilicity, while the trifluoromethyl (CF₃) and chloro substituents on the pyridine ring contribute to lipophilicity and electron-withdrawing effects. The pyridinyloxy linker facilitates π-π stacking interactions, critical for binding to biological targets . Reactivity is influenced by the sulfonate ester group, which can undergo nucleophilic substitution under basic conditions, as seen in analogous compounds .

Q. How can researchers validate the purity of this compound during synthesis?

Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly to verify the absence of unreacted intermediates like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid . Thermal gravimetric analysis (TGA) can assess thermal stability and residual solvents .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of the pyridinyloxy-sulfonate linkage?

The pyridinyloxy-sulfonate bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. Key steps include:

  • Activating the pyridine ring with electron-withdrawing groups (e.g., CF₃, Cl) to enhance electrophilicity at the 2-position .
  • Using anhydrous sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the phenolic oxygen, enabling nucleophilic attack on the sulfonyl chloride intermediate .
  • Controlling reaction temperature (0–5°C) to minimize side reactions, such as hydrolysis of the sulfonate ester .

Q. How do substituent variations on the pyridine ring affect biological activity?

Substituent effects are systematically studied via structure-activity relationship (SAR) analyses. For example:

  • Chloro vs. nitro groups : Chloro substituents enhance metabolic stability compared to nitro groups, which may introduce redox-sensitive liabilities .
  • Trifluoromethyl positioning : CF₃ at the 5-position (vs. 4-position) increases steric hindrance, reducing off-target interactions in enzyme inhibition assays .
  • Data contradictions arise when comparing in vitro potency (e.g., IC₅₀) to in vivo efficacy, often due to differences in solubility or metabolic clearance .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

Stability studies use accelerated degradation tests (e.g., 40°C/75% RH) with pH-buffered solutions (pH 1–9). Key findings include:

  • Acidic conditions (pH < 3) : Sulfonate ester hydrolysis dominates, generating benzenesulfonic acid and pyridinylphenol byproducts .
  • Neutral/basic conditions (pH 7–9) : Degradation is minimal, but aggregation due to CF₃ groups can skew HPLC retention times, requiring dynamic light scattering (DLS) for validation .

Methodological Challenges

Q. How can researchers mitigate side reactions during large-scale synthesis?

  • Scale-up adjustments : Replace THF with dimethylformamide (DMF) to improve solubility of intermediates .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .
  • Byproduct suppression : Introduce scavengers (e.g., molecular sieves) to trap water and prevent sulfonate ester hydrolysis .

Q. What computational tools predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to targets like kinases or GPCRs. Key parameters:

  • Electrostatic potential maps : Highlight regions of high electron density (sulfonate group) for polar interactions .
  • Free energy calculations (MM/PBSA) : Quantify contributions of CF₃ groups to hydrophobic binding pockets .

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